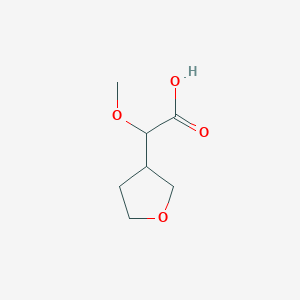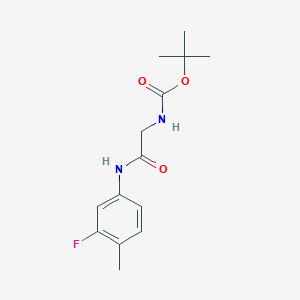
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide, also known as Boc-3-Fluoro-4-Methylphenylalanine, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Boc-3-Fluoro-4-Methylphenylalanine has been studied extensively for its ability to modify proteins and peptides, making it a valuable tool in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine is not fully understood. However, it is believed that the fluorine atom in the molecule can interact with nearby amino acid residues, altering the conformation of the peptide or protein. This can lead to changes in the biological activity of the molecule.
Biochemical and Physiological Effects:
This compound-4-Methylphenylalanine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the stability of peptides and proteins, making them more resistant to degradation. It has also been shown to alter the biological activity of peptides and proteins, making them more or less active depending on the specific molecule being modified.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine in lab experiments is its ability to modify peptides and proteins in a specific and controlled manner. This can be useful for studying the biological activity of specific molecules, as well as for developing new drugs and therapies. However, there are also some limitations to using this compound. For example, the synthesis of this compound-4-Methylphenylalanine can be challenging and time-consuming, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine. One area of interest is the development of new drugs and therapies based on modified peptides and proteins. Another area of interest is the study of the biological activity of specific molecules, which could lead to a better understanding of disease processes and potential treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound-4-Methylphenylalanine and its effects on peptides and proteins.
Métodos De Síntesis
The synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine involves several steps. First, 3-fluoro-4-methylphenylalanine is prepared by reacting 3-fluoro-4-methylphenylacetic acid with N-carbobenzyloxyglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using tetrabutylammonium fluoride (TBAF) to remove the carbobenzyloxy (Cbz) protecting group, yielding this compound-4-Methylphenylalanine.
Aplicaciones Científicas De Investigación
N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide-4-Methylphenylalanine has been used in a variety of scientific research applications. One of the most common uses is in the modification of peptides and proteins. This compound can be used to introduce fluorine atoms into amino acid sequences, which can have a significant impact on the properties of the resulting peptide or protein. For example, the introduction of fluorine atoms can increase the hydrophobicity of a peptide or protein, making it more resistant to degradation by proteases.
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVVUHKEWIVFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2383096.png)

![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-fluorobenzamide hydrochloride](/img/structure/B2383103.png)
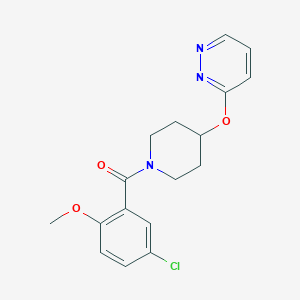
![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2383107.png)
![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanoate](/img/structure/B2383108.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2383109.png)
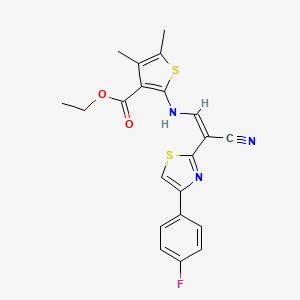
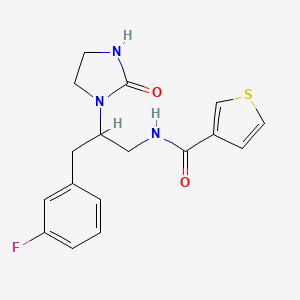
![1-(4-fluorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2383114.png)
![3-Cyclopropyl-6-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2383115.png)

